Enantiomer-Dependent MAO-A Inhibition Potency: R- vs. S-Salsolidine
Salsolidine exhibits pronounced enantiomer-dependent inhibition of monoamine oxidase A (MAO-A). The (R)-enantiomer of salsolidine demonstrates a Ki value of 6 μM against human MAO-A, representing a 31-fold greater inhibitory potency compared to the (S)-enantiomer, which exhibits a Ki of 186 μM under identical assay conditions [1]. This stereochemical discrimination is consistent across multiple studies, with independent sources reporting (S)-salsolidine Ki values of 63 μM [2]. The >30-fold potency differential between enantiomers mandates that researchers specifically procure the (R)-enantiomer for assays requiring maximal MAO-A inhibition or the (S)-enantiomer (CAS 493-48-1) as a less potent control for investigating stereochemical contributions to biological activity.
| Evidence Dimension | MAO-A inhibition potency (Ki) |
|---|---|
| Target Compound Data | (S)-Salsolidine (CAS 493-48-1): Ki = 186 μM |
| Comparator Or Baseline | (R)-Salsolidine: Ki = 6 μM |
| Quantified Difference | 31-fold difference (6 μM vs 186 μM) |
| Conditions | Highly purified human MAO-A enzyme; competitive inhibition assay |
Why This Matters
Procuring the incorrect enantiomer introduces a 31-fold error in expected inhibitory potency, directly compromising dose-response calculations and assay window determination.
- [1] Bembenek ME, Abell CW, Chrisey LA, Rozwadowska MD, Gessner W, Brossi A. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. J Med Chem. 1990 Jan;33(1):147-52. View Source
- [2] MedChemExpress. (S)-Salsolidine Technical Datasheet. View Source
